3-(1,3-Dioxan-2-YL)-2'-propionaphthone

Description

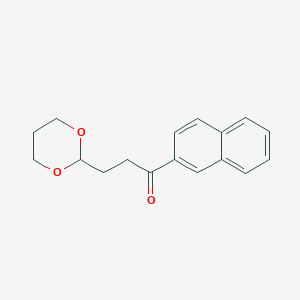

3-(1,3-Dioxan-2-YL)-2'-propionaphthone is a naphthalene-derived compound featuring a 1,3-dioxane ring substituted at the 3-position and a propanone (propionyl) group at the 2'-position of the naphthalene backbone.

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-naphthalen-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c18-16(8-9-17-19-10-3-11-20-17)15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-7,12,17H,3,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXBVFCIYISFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646031 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(naphthalen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-35-9 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-naphthalenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(naphthalen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-YL)-2’-propionaphthone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Other methods may involve the use of orthoesters or molecular sieves for effective water removal .

Industrial Production Methods

Industrial production of 1,3-dioxane derivatives often employs similar methods but on a larger scale, with optimizations for yield and purity. The use of catalytic amounts of tetrabutylammonium tribromide in absolute alcohol has been reported to provide high yields and chemoselectivity . Zirconium tetrachloride is another efficient catalyst for acetalization and in situ transacetalization of carbonyl compounds under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-YL)-2’-propionaphthone can undergo various chemical reactions, including:

Oxidation: Using agents such as potassium permanganate or osmium tetroxide.

Reduction: Employing reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous medium or osmium tetroxide in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Organolithium reagents in tetrahydrofuran or Grignard reagents in ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

Drug Delivery Systems

One of the prominent applications of 3-(1,3-Dioxan-2-YL)-2'-propionaphthone is in drug delivery systems. Its ability to form stable complexes with drugs enhances the bioavailability and efficacy of therapeutic agents. Recent studies have shown that incorporating this compound into amphiphilic copolymers can lead to improved encapsulation efficiency and controlled release profiles.

- Case Study : A study demonstrated that polymeric micelles containing this compound significantly improved the solubility and stability of hydrophobic drugs, leading to enhanced cellular uptake and therapeutic effects in cancer cell lines .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The dioxane moiety is believed to enhance binding affinity to microbial targets, making it a candidate for developing new antimicrobial agents.

- Case Study : In a comparative study, derivatives of this compound were tested against various bacterial strains, showing significant inhibitory effects. The mechanism was linked to the compound's ability to disrupt bacterial cell membranes.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies suggest that it induces apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival.

- Mechanism of Action :

Polymer Science Applications

In polymer science, this compound serves as a building block for synthesizing advanced materials with tailored properties. Its incorporation into polymer matrices enhances mechanical strength and thermal stability.

Mechanism of Action

The mechanism by which 3-(1,3-Dioxan-2-YL)-2’-propionaphthone exerts its effects involves its interaction with specific molecular targets and pathways. The 1,3-dioxane ring provides stability against nucleophiles and bases, making it a valuable protecting group in organic synthesis . The compound’s reactivity is influenced by the electronic and steric effects of the naphthone moiety, which can participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1,3-Dioxan-2-yl) Ethyl Acetate

- Structure : Contains a 1,3-dioxane ring linked to an ethyl acetate group.

- Reactivity: Produced via ozonolysis of cyclic hydrocarbons (e.g., CHA) followed by hydration and reaction with propanal. The acetate group increases volatility (vapor pressure: ~5×10⁻⁷ atm) compared to naphthone derivatives .

- Stability : Likely less stable than 3-(1,3-Dioxan-2-YL)-2'-propionaphthone due to the absence of aromatic stabilization.

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

- Structure : A sulfonated naphthalene derivative with hydroxyl and sulfonate groups at the 1,3-positions.

- Solubility : High water solubility due to ionic sulfonate groups, contrasting with the hydrophobic naphthone core of this compound .

- Applications: Used in dyes and surfactants, whereas the target compound may find use in non-polar solvents or polymer matrices.

2'-Propionaphthone Derivatives Without Dioxane Substituents

- Thermal Stability : Lower melting points compared to dioxane-containing analogs due to reduced molecular rigidity.

Comparative Data Table

Research Findings and Gaps

- Synthetic Pathways: The dioxane ring in this compound may form via cyclization reactions similar to those observed in ozonolysis byproducts (e.g., ), though direct mechanistic studies are lacking .

- Thermal Behavior: Predicted to exhibit higher thermal stability than non-aromatic dioxane derivatives due to resonance stabilization of the naphthalene system.

- Knowledge Gaps: Experimental data on solubility, crystallinity, and catalytic applications are absent in the reviewed literature.

Biological Activity

3-(1,3-Dioxan-2-YL)-2'-propionaphthone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields, particularly focusing on its anticancer and antimicrobial effects.

Chemical Structure and Properties

The compound features a dioxane ring, which is known to enhance the reactivity of organic compounds. The presence of methoxy groups in similar derivatives has been linked to improved binding affinity and biological activity. The structural formula can be represented as follows:

Anticancer Properties

Research has indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar functional groups can induce cytotoxic effects in various cancer cell lines. A notable example includes a derivative that demonstrated an IC50 value of less than 5 µM against certain tumor lines, indicating strong cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | JeKo-1 | <5 | Spliceosome modulation |

| Compound B | JVM-2 | <5 | Cell cycle arrest in G2/M |

| This compound | Various | TBD | TBD |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, with findings suggesting that it may inhibit the growth of specific bacterial strains. Similar compounds have been reported to possess activity against Mycobacterium tuberculosis, indicating that this compound could also exhibit such properties .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within cells. The dioxane moiety may facilitate cellular uptake and modulate enzyme activities or cell signaling pathways. For example, the mechanism may include:

- Enzyme Modulation : Compounds with dioxane rings have been shown to affect enzyme activities, potentially leading to altered metabolic pathways.

- Cell Signaling Interference : Similar compounds have been reported to interfere with cell signaling pathways associated with cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound. For instance:

- Study on Fluorescent Inhibitors : A study demonstrated that derivatives with dioxane groups could gradually release active components leading to long-term inhibition of specific cellular processes .

- Antimicrobial Efficacy : Research on dioxane-containing compounds indicated significant activity against both replicating and non-replicating forms of Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in treating resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.